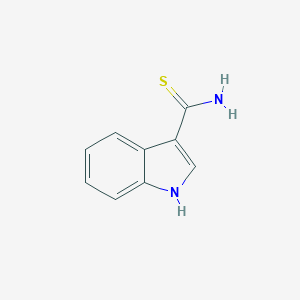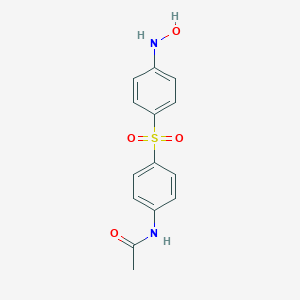
Monoacetyldapsone hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoacetyldapsone hydroxylamine, also known as MADH, is a chemical compound that has been extensively studied for its potential use in treating various diseases and disorders. This compound is a derivative of dapsone, which is a well-known drug used to treat leprosy and other skin conditions. In recent years, MADH has gained attention for its potential use in cancer treatment, as well as for its ability to modulate the immune system.
Mecanismo De Acción
The mechanism of action of Monoacetyldapsone hydroxylamine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, ultimately leading to cell death. Monoacetyldapsone hydroxylamine may also modulate the expression of certain genes involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Monoacetyldapsone hydroxylamine has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, Monoacetyldapsone hydroxylamine has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Monoacetyldapsone hydroxylamine is that it is relatively easy to synthesize in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, Monoacetyldapsone hydroxylamine can be toxic in high concentrations, and care must be taken when handling it.
Direcciones Futuras
There are a number of potential future directions for research on Monoacetyldapsone hydroxylamine. One area of interest is the use of Monoacetyldapsone hydroxylamine in combination with other drugs to enhance its efficacy. Another area of interest is the development of Monoacetyldapsone hydroxylamine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of Monoacetyldapsone hydroxylamine and its potential uses in treating other diseases and disorders.
In conclusion, Monoacetyldapsone hydroxylamine is a promising compound with potential applications in cancer treatment and immune modulation. Further research is needed to fully understand its mechanism of action and potential uses in other areas of medicine.
Métodos De Síntesis
Monoacetyldapsone hydroxylamine can be synthesized by reacting dapsone with hydroxylamine in the presence of a catalyst, such as sodium acetate. The reaction yields Monoacetyldapsone hydroxylamine as a white crystalline solid, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Monoacetyldapsone hydroxylamine has been studied extensively for its potential use in cancer treatment. Research has shown that Monoacetyldapsone hydroxylamine can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in chemotherapy, as it can selectively target cancer cells while leaving healthy cells unharmed.
Propiedades
Número CAS |
32604-86-7 |
|---|---|
Nombre del producto |
Monoacetyldapsone hydroxylamine |
Fórmula molecular |
C14H14N2O4S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |
Clave InChI |
YUWDJHZQRAHBBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
Otros números CAS |
32604-86-7 |
Sinónimos |
N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



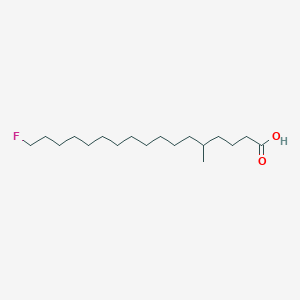
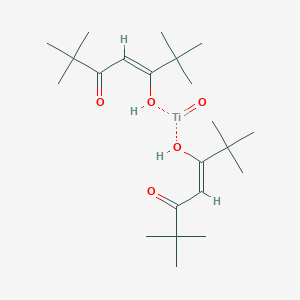
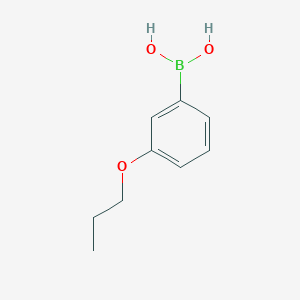
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
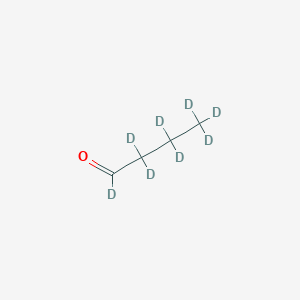
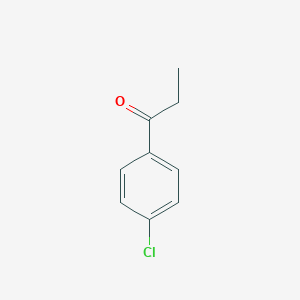
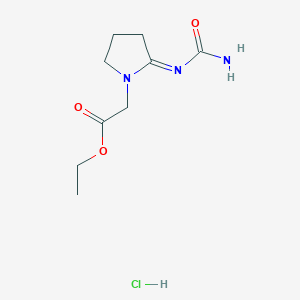
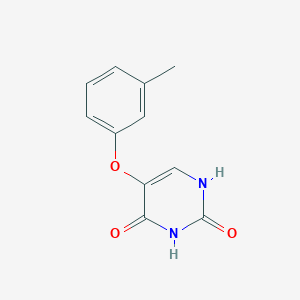
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
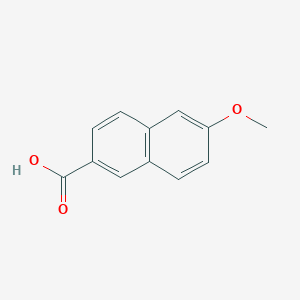
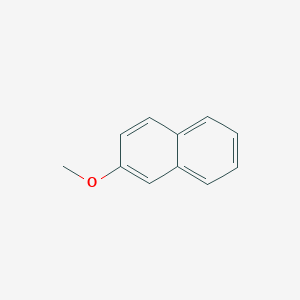

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
